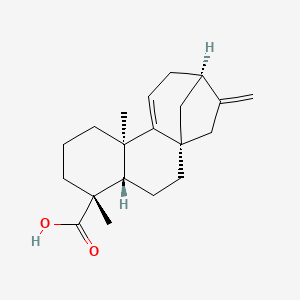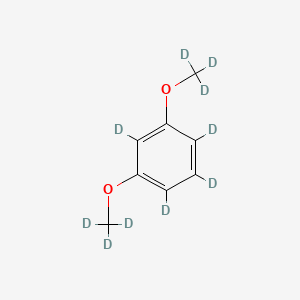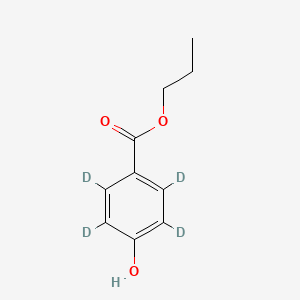
Propylparaben-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propylparaben-d4, also known as propyl 4-hydroxybenzoate-d4, is a deuterated form of propylparaben. Propylparaben is a widely used antimicrobial preservative found in cosmetics, pharmaceuticals, and food products. The deuterated form, this compound, is often used in scientific research as a tracer in pharmacokinetic studies due to its stable isotope properties .
准备方法
Synthetic Routes and Reaction Conditions
Propylparaben-d4 is synthesized by incorporating deuterium into the propylparaben molecule. The process typically involves the esterification of 4-hydroxybenzoic acid with deuterated propanol (propyl-d4 alcohol) under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
Propylparaben-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 4-hydroxybenzoic acid and deuterated propanol.
Oxidation: Under oxidative conditions, the phenolic group of this compound can be oxidized to form quinones.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and deuterated propanol.
Oxidation: Quinones.
Substitution: Nitro or halogenated derivatives of this compound.
科学研究应用
Propylparaben-d4 is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: As a stable isotope-labeled compound, it is used to trace the metabolic pathways and distribution of propylparaben in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Toxicology: Used to study the toxicological effects of parabens in various biological systems.
Environmental Science: Helps in tracking the environmental fate and transport of parabens
作用机制
Propylparaben-d4 exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms. It interferes with the cell cycle, apoptosis, and steroidogenesis pathways, leading to the inhibition of microbial growth. The deuterated form retains these properties, making it useful for studying the detailed mechanisms of action at the molecular level .
相似化合物的比较
Similar Compounds
- Methylparaben-d4
- Ethylparaben-d4
- Butylparaben-d4
- Isopropylparaben-d4
- Isobutylparaben-d4
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and analytical studies. Compared to other parabens, it has a longer alkyl chain, which can influence its lipophilicity and antimicrobial efficacy .
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
184.22 g/mol |
IUPAC 名称 |
propyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3D,4D,5D,6D |
InChI 键 |
QELSKZZBTMNZEB-LNFUJOGGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCCC)[2H])[2H])O)[2H] |
规范 SMILES |
CCCOC(=O)C1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
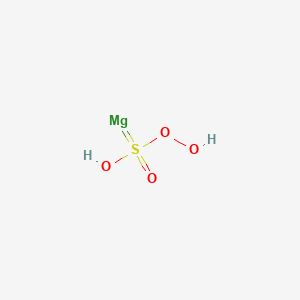
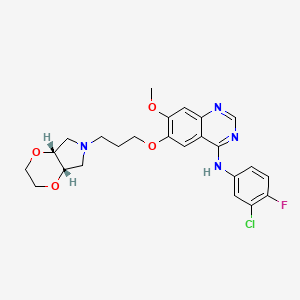
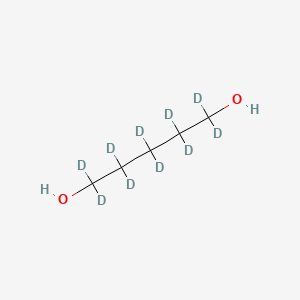
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
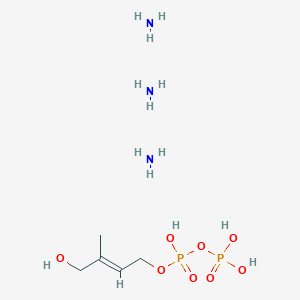
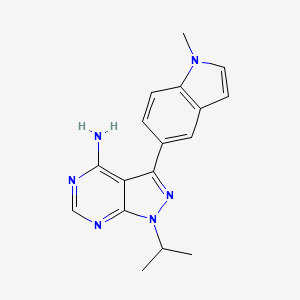
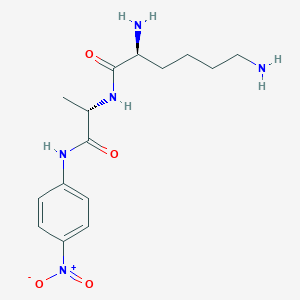
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
